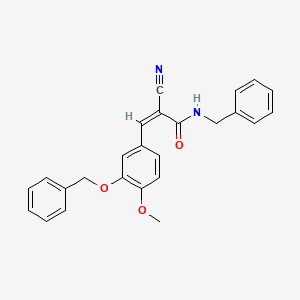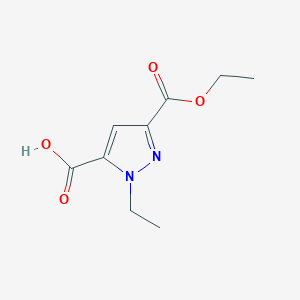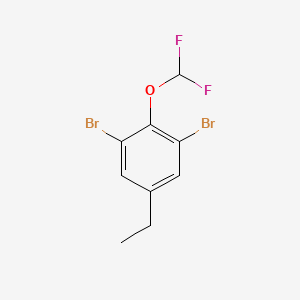
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a chemical compound with the CAS Number: 1182728-50-2 . It has a molecular weight of 301.91 . The IUPAC name for this compound is 1,3-dibromo-2-(difluoromethoxy)benzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is 1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a solid at room temperature . It has a molecular weight of 301.91 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Organic Compounds
Compounds like 1,2-Dibromobenzenes serve as vital precursors for various organic transformations, particularly through the intermediate formation of benzynes, indicating the utility of dibromo compounds in synthesizing diverse derivatives (V. Diemer, F. Leroux, F. Colobert, 2011).
Fluorination Techniques
Direct fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid suggests the relevance of difluoromethoxy and related groups in introducing fluorine atoms into organic molecules, enhancing their properties for various applications (T. Kitamura, S. Kuriki, M. Morshed, Y. Hori, 2011).
Development of Polymeric Materials
A new trifluoromethyl-activated trifluoro monomer was prepared, leading to hyperbranched poly(arylene ether)s, demonstrating the potential of fluorinated benzene derivatives in creating materials with high thermal stability and glass transition temperatures (Susanta Banerjee, H. Komber, L. Häussler, B. Voit, 2009).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including derivatives with difluorobenzene units, are recognized for their utility in organometallic chemistry and catalysis, serving as solvents or ligands due to their weak coordination to metal centers, hinting at the potential use of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKJVWAVMAAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

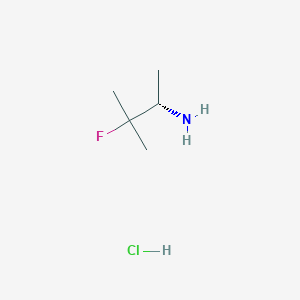
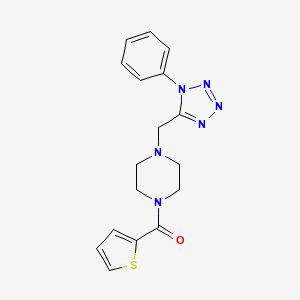


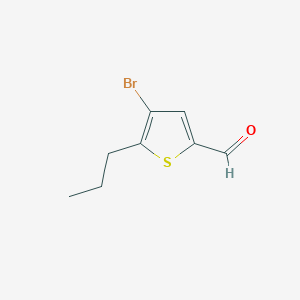
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

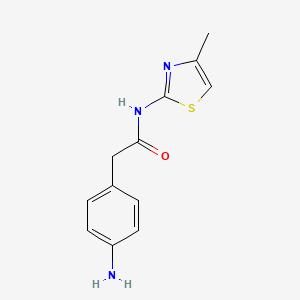
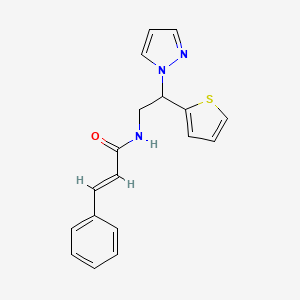

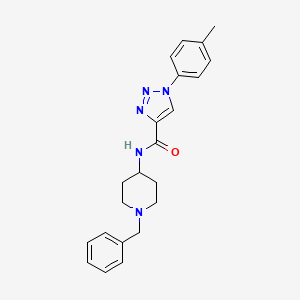
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
